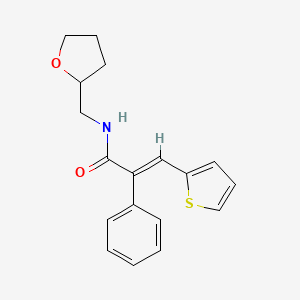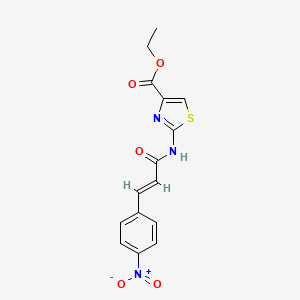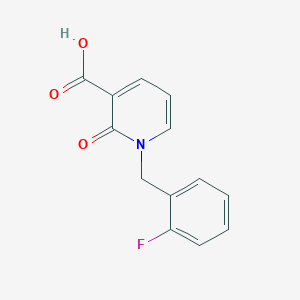![molecular formula C13H21N5O2S2 B3007865 1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea CAS No. 886938-81-4](/img/structure/B3007865.png)
1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea is a useful research compound. Its molecular formula is C13H21N5O2S2 and its molecular weight is 343.46. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
A detailed examination of the available literature highlights the significant role of 1,3,4-thiadiazol-2-yl urea derivatives in the field of synthetic chemistry. The synthesis of these derivatives often involves innovative methods that enhance the efficiency and yield of the process. For instance, a study described a convenient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas from heterocyclic amino compounds under microwave irradiation, showcasing a significant improvement in reaction times and product yields (Li & Chen, 2008). This approach underscores the potential for rapid and efficient synthesis of complex molecules, including 1-tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea, by leveraging advanced techniques such as microwave irradiation.
Crystal Structure and Molecular Interaction Studies
The exploration of crystal structures and vibrational properties of compounds related to 1-tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea has provided valuable insights into their molecular interactions and stability. One study presented the crystal structure of a related compound, offering a deeper understanding of its molecular geometry and the forces stabilizing its structure. Such information is crucial for designing molecules with desired physical and chemical properties (Chen et al., 2021).
Application in Drug Discovery and Medicinal Chemistry
The utility of 1,3,4-thiadiazol-2-yl urea derivatives extends into the realm of drug discovery and medicinal chemistry, where these compounds serve as pivotal elements in the development of new therapeutic agents. The structure-activity relationships (SAR) of these derivatives play a significant role in enhancing the efficacy and specificity of potential drugs. For example, research on p38alpha MAP kinase inhibitors, which include similar structural motifs, has led to advances in treatments for autoimmune diseases, demonstrating the therapeutic potential of these compounds (Regan et al., 2003).
Environmental and Biological Activities
In addition to their applications in synthetic and medicinal chemistry, 1,3,4-thiadiazol-2-yl urea derivatives exhibit a range of environmental and biological activities. Studies have investigated the degradation pathways of similar compounds, shedding light on their stability and transformation under various conditions. This research is crucial for assessing the environmental impact and safety of these chemicals (Saha & Kulshrestha, 2002).
Mécanisme D'action
Mode of Action:
- Structure Analysis : The compound consists of a urea moiety linked to a 1,3,4-thiadiazole ring via a pyrrolidine group. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial and antitumor properties .
Biochemical Pathways:
- Potential Pathways : Thiadiazoles often modulate enzymes, receptors, or transporters. They might impact cell signaling, metabolism, or DNA/RNA synthesis .
Action Environment:
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link
Propriétés
IUPAC Name |
1-tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S2/c1-13(2,3)15-10(20)14-11-16-17-12(22-11)21-8-9(19)18-6-4-5-7-18/h4-8H2,1-3H3,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKKNKQVQHWCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide](/img/structure/B3007783.png)



![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)
![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)
![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)

